3-(3-Fluorobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-5-3-4-9(8-10)16(21)19-13-11-6-1-2-7-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCFMTAGFHOBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the following steps :
Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C–H arylation reaction. This involves the coupling of a suitable aryl halide with a benzofuran precursor in the presence of a palladium catalyst and a base.
Introduction of Fluorobenzamido Group: The fluorobenzamido group can be introduced through a transamidation reaction. This involves the reaction of the benzofuran core with a fluorobenzamido precursor in the presence of a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of 3-(3-Fluorobenzamido)benzofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may produce reduced benzofuran derivatives .
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 3-(3-Fluorobenzamido)benzofuran-2-carboxamide exhibit significant anticancer properties. One of the primary mechanisms involves the inhibition of B-cell lymphoma 3 (Bcl-3), a proto-oncogene implicated in the progression of various cancers.
Case Studies
- Breast Cancer : In preclinical models, compounds targeting Bcl-3 have shown efficacy in reducing tumor growth and metastasis, particularly in aggressive subtypes like triple-negative breast cancer .
- Lymphomas : The potential use of these compounds extends to various types of lymphomas, including anaplastic large cell lymphoma and classic Hodgkin lymphoma, where Bcl-3 inhibition could improve treatment outcomes .
Antimicrobial Activity
Benzofuran derivatives, including this compound, have been reported to possess antimicrobial properties. The structural features of these compounds contribute to their ability to disrupt bacterial cell function.
Mechanisms
The antimicrobial activity is often attributed to the interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death. Specific studies have indicated that modifications in the benzofuran structure can enhance hydrophilicity and improve antibacterial activity against resistant strains .
Other Therapeutic Applications
In addition to its anticancer and antimicrobial properties, this compound may have potential applications in treating other diseases due to its ability to modulate biological pathways.
Monoamine Oxidase Inhibition
Similar compounds have been investigated for their role as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Such inhibition can be beneficial in treating neurodegenerative disorders like Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
The benzofuran-2-carboxamide scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 3-(3-Fluorobenzamido)benzofuran-2-carboxamide with structurally or functionally related compounds:
Antioxidant Activity: Fluorinated vs. Methoxy-Substituted Derivatives
- Compound 65 (7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide) : Exhibited moderate antioxidant activity with 62% lipid peroxidation (LPO) inhibition and 23.5% DPPH radical scavenging at 100 μM .
- Compound 66a–g (Substituted Benzofuran Derivatives) : Demonstrated superior antioxidant activity (e.g., >80% LPO inhibition at 200 mg/mL) compared to L-ascorbic acid, a standard antioxidant .
Table 1: Antioxidant Activity Comparison
Anti-AD Activity: Tacrine–Benzofuran Hybrids
- Compound 13 (N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)benzofuran-2-carboxamide): A tacrine–benzofuran hybrid synthesized in 67–79% yield, showing dual cholinesterase inhibition and Aβ aggregation suppression .
- Compound 21 (7-Hydroxy-N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)-benzofuran-2-carboxamide): Exhibited lower yield (40%) but enhanced solubility due to the hydroxy group .
- This compound : The fluorine atom may improve blood-brain barrier penetration compared to bulkier substituents like tacrine, though anti-AD activity remains unverified .
Anticancer Activity: Triazole and Fluorinated Derivatives
- Compound 50g (Benzofuran-2-carboxamide with Triazole) : Showed potent antiproliferative activity (IC50 = 0.87 μM) against HCT116, HeLa, HepG2, and A549 cells .
- Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)benzofuran-2-carboxamide): A histone deacetylase (HDAC) inhibitor in clinical trials, highlighting the scaffold’s adaptability for epigenetic targets .
Table 3: Anticancer Activity Overview
| Compound | Target/Mechanism | IC50/Activity | Reference |
|---|---|---|---|
| 50g | Broad-spectrum antiproliferative | 0.87 μM (pan-cancer) | |
| Abexinostat | HDAC inhibition | Clinical-stage compound |
Structural Analog: 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide
- CAS 477511-44-7: Differs by a phenoxy group instead of fluorine. Molecular weight = 372.38 g/mol, purity ≥95% .
Biological Activity
3-(3-Fluorobenzamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into the compound's biological activities, including its anticancer properties, mechanisms of action, and neuroprotective effects, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzofuran core, which is known for its diverse biological activities. The incorporation of the 3-fluorobenzamido group enhances its pharmacological profile. Various synthetic routes have been explored to develop derivatives of benzofuran-2-carboxamide, allowing for modifications that can influence biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzofuran derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| ACHN (renal) | 5.0 | Induction of apoptosis via NF-kappa B inhibition |
| HCT15 (colon) | 4.8 | Cell cycle arrest and apoptosis |
| MM231 (breast) | 6.2 | Inhibition of proliferation |
| NUGC-3 (gastric) | 5.5 | NF-kappa B pathway modulation |
| NCI-H23 (lung) | 7.0 | Reactive oxygen species (ROS) generation |
| PC-3 (prostate) | 6.0 | Apoptotic signaling activation |
These findings indicate that the compound exhibits potent cytotoxicity across multiple cancer types, primarily through mechanisms involving apoptosis and modulation of critical signaling pathways such as NF-kappa B .
The biological activity of this compound is largely attributed to its ability to inhibit NF-kappa B translocation in cancer cells. This inhibition leads to reduced expression of anti-apoptotic proteins and increased sensitivity to chemotherapeutic agents. Additionally, structure-activity relationship studies suggest that the presence of specific substituents can enhance the compound's potency against cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. A study evaluated the neuroprotective potential using rat cortical neuronal cells subjected to NMDA-induced excitotoxicity. The results showed significant protection at concentrations comparable to established neuroprotective agents like memantine:
| Compound | Concentration (µM) | Neuroprotective Effect (%) |
|---|---|---|
| This compound | 30 | 85% |
| Memantine | 30 | 90% |
The data indicates that this compound can effectively mitigate excitotoxic damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
- Cytotoxicity Study : A comprehensive study evaluated various benzofuran derivatives for their cytotoxic effects on human cancer cell lines, highlighting that modifications at specific positions significantly affected their activity profiles. The study concluded that compounds with halogen substitutions exhibited enhanced potency due to improved interactions with cellular targets .
- Neuroprotection Research : Another investigation focused on the antioxidant properties of benzofuran derivatives, demonstrating that certain structural modifications led to improved radical scavenging activity and protection against oxidative stress in neuronal cells .
Q & A
Basic: What are the standard synthetic routes for 3-(3-Fluorobenzamido)benzofuran-2-carboxamide, and how can purity be optimized during multi-step synthesis?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzofuran core. A validated approach includes:
Benzofuran-2-carboxamide preparation : Start with benzofuran-2-carboxylic acid activation using coupling agents (e.g., HOBt/DCC) to introduce the fluorobenzamido group .
Fluorobenzamide coupling : Use 3-fluoro-N-hydroxybenzamide under Pd-catalyzed C–H arylation conditions to achieve regioselective substitution .
Purity optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate intermediates with >95% purity .
Key considerations : Monitor reaction progress via TLC (Rf analysis) and confirm fluorination efficiency using -NMR .
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?
Methodological Answer:
- - and -NMR : Assign proton environments (e.g., benzofuran C3-H at δ 7.2–7.5 ppm, fluorobenzamide NH at δ 10.2 ppm) and confirm carbonyl groups (C=O at ~168–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., calculated [M+H] = 315.0874; observed 315.0876) to rule out isotopic interference .
- FT-IR : Identify key functional groups (amide I band at ~1650 cm, benzofuran C–O–C stretch at 1240 cm) .
Advanced: How can researchers resolve contradictions in reported biological activities of benzofuran derivatives like this compound?
Methodological Answer:
Discrepancies often arise from:
- Structural variability : Minor substituent changes (e.g., fluoroposition isomerism) alter binding kinetics. Use computational docking (AutoDock Vina) to compare interactions with target proteins (e.g., kinases) .
- Assay conditions : Standardize in vitro protocols (e.g., cell line origin, serum concentration) to minimize variability. Cross-validate IC values using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Data normalization : Apply Hill equation fitting to dose-response curves and report activities as mean ± SEM across ≥3 independent replicates .
Advanced: What strategies optimize reaction yields during the synthesis of fluorinated benzofuran carboxamides under scalable conditions?
Methodological Answer:
- Solvent selection : Replace DMF with DMA (dimethylacetamide) for higher thermal stability in reflux conditions (120°C, 8 h) .
- Catalyst screening : Test Pd(OAc)/Xantphos systems for improved C–H activation efficiency (yield increase from 45% to 72%) .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., fluorobenzamide coupling) to enhance reproducibility and reduce byproduct formation .
Advanced: How can computational modeling guide the design of this compound analogs with enhanced target selectivity?
Methodological Answer:
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the benzofuran C2 position) .
- QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) to correlate structural features with activity against cancer cell lines (e.g., MCF-7, IC < 10 μM) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes (e.g., EGFR kinase) and predict off-target effects .
Theoretical Framework: How should researchers integrate mechanistic studies into the development of benzofuran-based therapeutic agents?
Methodological Answer:
- Hypothesis-driven design : Link structural modifications (e.g., fluorination) to specific biological pathways (e.g., ROS scavenging in neurodegenerative models) .
- Kinetic analysis : Use stopped-flow spectroscopy to measure rate constants for enzyme inhibition (e.g., acetylcholinesterase, = 0.15 min) .
- Pathway mapping : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
